3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one
Description
The compound 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a quinazolinone derivative featuring a 4-(4-chlorophenyl)piperazine moiety linked via a 3-oxopropyl chain. Quinazolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This scaffold is pharmacologically significant due to its structural versatility, enabling interactions with diverse biological targets such as enzymes, receptors, and nucleic acids .
Properties
Molecular Formula |
C23H25ClN4O4 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C23H25ClN4O4/c1-31-20-13-18-19(14-21(20)32-2)25-15-28(23(18)30)8-7-22(29)27-11-9-26(10-12-27)17-5-3-16(24)4-6-17/h3-6,13-15H,7-12H2,1-2H3 |
InChI Key |
IUSFJLULNSZBDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the quinazolinone intermediate with 4-(4-chlorophenyl)piperazine under suitable conditions, such as in the presence of a coupling agent like EDCI or DCC.
Final functionalization:
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone analogs.
Scientific Research Applications
Neuropharmacological Effects
Research indicates that compounds with similar structures to 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one exhibit significant neuropharmacological effects. Specifically, piperazine derivatives are known for their anxiolytic and antidepressant properties. The incorporation of the chlorophenyl group enhances binding to serotonin receptors, suggesting potential as a selective serotonin reuptake inhibitor (SSRI) .
Antimicrobial Activity
Studies have demonstrated that related quinazoline derivatives possess antimicrobial properties against various bacterial strains. For instance, compounds structurally similar to this quinazoline derivative have shown activity against Salmonella typhi and Bacillus subtilis, likely through mechanisms involving disruption of cell wall synthesis .
Neuropharmacological Research
A study published in the Journal of Medicinal Chemistry explored the structure-affinity relationships of piperazine derivatives, highlighting their effectiveness as D(4) receptor ligands. The findings indicated that modifications in the piperazine structure could significantly enhance binding affinity and selectivity .
Antimicrobial Studies
In antimicrobial research, derivatives similar to this compound were evaluated against various pathogens. A notable study reported that certain quinazoline derivatives exhibited minimum inhibitory concentrations (MICs) effective against Mycobacterium smegmatis, suggesting potential for further development as antibacterial agents .
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of the target compound differ in substituent positions, alkyl/aryl groups, and heteroatom inclusion, which influence physicochemical properties and bioactivity. Key comparisons are tabulated below:
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations :
- Chlorophenyl Position : The target’s 4-chlorophenyl group (vs. 3-chlorophenyl in Analog 1) may enhance affinity for serotonin or dopamine receptors, as para-substituted arylpiperazines are common in antipsychotics .
- Alkoxy Groups: The 6,7-dimethoxy configuration (target) vs.
- Sulfur Incorporation : Analog 1’s sulfanylidene group introduces a thione (C=S) bond, which may alter electronic properties and hydrogen-bonding capacity compared to the target’s carbonyl group .
Comparison with Functional Analogs (Piperazine-Containing Compounds)
Piperazine derivatives are widely explored for their CNS and antimicrobial activities. Below is a comparison with compounds sharing the piperazine pharmacophore:
Table 2: Functional Analogs with Piperazine Moieties
Key Observations :
- Target vs. Triazolone Derivative : The triazolone compound’s dioxolane and dichlorophenyl groups suggest a divergent mechanism, possibly targeting fungal cytochrome P450 enzymes .
- Target vs. Pyridazine Derivative: The pyridazine core in Analog 2 is associated with anti-inotropic and antiplatelet effects, while the target’s quinazolinone may favor kinase or receptor inhibition .
Research Findings and Inferred Bioactivity
While direct pharmacological data for the target compound is absent in the provided evidence, inferences can be drawn:
- CNS Activity : The 4-(4-chlorophenyl)piperazine group is structurally analogous to aripiprazole’s pharmacophore, suggesting dopamine D2 or serotonin 5-HT1A receptor modulation .
- Antimicrobial Potential: Pyridazine derivatives with piperazine (e.g., 3-chloro-6-piperazinylpyridazine) exhibit anti-bacterial activity, implying the target’s quinazolinone core could be modified for similar applications .
- Solubility Challenges : The target’s dimethoxy groups may improve aqueous solubility compared to diethoxy or sulfur-containing analogs, critical for oral bioavailability .
Biological Activity
The compound 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H22ClN5O2
- Molecular Weight : 435.9 g/mol
- CAS Number : 1105249-34-0
Biological Activity Overview
Quinazolinones, including the target compound, have been associated with various biological activities such as:
- Antioxidant Activity : Quinazolinone derivatives have shown significant antioxidant properties. A study indicated that modifications at specific positions of the quinazolinone scaffold can enhance antioxidant activity through metal-chelation and radical scavenging mechanisms .
- Anticancer Activity : Some quinazolinones exhibit cytotoxic effects against different cancer cell lines. The structural features of these compounds play a crucial role in their ability to inhibit cancer cell proliferation .
- Neuropharmacological Effects : Compounds with piperazine moieties are often investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter receptors .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Radical Scavenging : The presence of methoxy groups enhances the compound's ability to neutralize free radicals, contributing to its antioxidant properties.
Case Studies and Research Findings
Several studies have highlighted the biological potential of quinazolinone derivatives:
- Antioxidant Properties Study :
- Cytotoxicity Assessment :
- Neuropharmacological Evaluation :
Data Table: Biological Activities of Related Quinazolinones
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
